1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea
Description
1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea is a synthetic organic compound that features a chlorophenyl group, a cyclopropyl group, and a hydroxypropyl group attached to a urea backbone
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(19,11-4-5-11)9-17-13(18)16-8-10-2-6-12(15)7-3-10/h2-3,6-7,11,19H,4-5,8-9H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIMJPGGAJDAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=C(C=C1)Cl)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea typically involves the reaction of 4-chlorobenzylamine with 2-cyclopropyl-2-hydroxypropyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antidiabetic Properties
Research indicates that compounds similar to 1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea may act as agonists for GPR119, a receptor involved in the regulation of insulin secretion. This mechanism suggests potential use in treating type 2 diabetes by enhancing insulin release in response to glucose levels .
Antimicrobial Activity
The compound has shown promise as a microbicide, particularly in its crystalline forms. A specific crystalline modification of similar compounds has been developed to combat undesirable microorganisms, highlighting its potential in developing new antimicrobial agents .
Psychotropic Effects
Urea derivatives have been explored for their efficacy in treating psychotic disorders. The structural characteristics of this compound may allow it to interact with neurotransmitter systems, offering therapeutic avenues for conditions like schizophrenia .
Laboratory Studies
Laboratory studies have shown that derivatives of this compound can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. These studies often employ methods such as disk diffusion and minimum inhibitory concentration (MIC) assays to evaluate efficacy .
Summary of Findings
The applications of this compound span several therapeutic areas:
| Application Area | Mechanism/Action | Current Research Status |
|---|---|---|
| Antidiabetic | GPR119 receptor agonism | Preclinical studies ongoing |
| Antimicrobial | Disruption of microbial cell functions | Laboratory studies show efficacy |
| Psychotropic | Interaction with neurotransmitter systems | Investigated for psychotic disorders |
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorophenyl)methyl]-3-(2-hydroxypropyl)urea: Lacks the cyclopropyl group, which may affect its biological activity and chemical properties.
1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxyethyl)urea: Similar structure but with a different hydroxyalkyl group, leading to variations in reactivity and applications.
Uniqueness
1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea is unique due to the presence of both the cyclopropyl and hydroxypropyl groups, which confer specific chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxypropyl)urea is a urea derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for the compound is , with a structural representation that highlights the urea functional group and the presence of both chlorophenyl and cyclopropyl moieties. The compound's unique structure contributes to its biological properties.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 273.76 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Not specified |
Antitumor Activity
Research indicates that compounds with similar structures to This compound exhibit significant antitumor activity. A study on chloroethylnitrosoureas revealed a correlation between structural modifications and biological efficacy, suggesting that the urea moiety plays a critical role in the compound's therapeutic potential .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and urease. A recent study reported that derivatives of similar urea compounds demonstrated strong enzyme inhibition, with IC50 values indicating potent activity against urease, which is crucial for treating conditions like urinary tract infections .
Antibacterial Activity
Preliminary studies suggest that This compound may possess antibacterial properties. Compounds with similar functional groups have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 2: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Study on Structural Variants
A comparative analysis of various chloro-substituted urea derivatives demonstrated that modifications in the cyclopropyl and chlorophenyl groups significantly influenced biological activity. For instance, compounds with additional hydroxyl groups showed enhanced antitumor efficacy compared to their counterparts lacking these modifications .
Docking Studies
Molecular docking studies have provided insights into the binding interactions of This compound with target enzymes. These studies indicated strong binding affinity to AChE, suggesting potential applications in neurodegenerative disease treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
